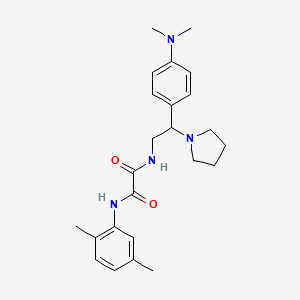

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-7-8-18(2)21(15-17)26-24(30)23(29)25-16-22(28-13-5-6-14-28)19-9-11-20(12-10-19)27(3)4/h7-12,15,22H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORMODAVEQLWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, suggests various biological activities. The molecular formula is C24H32N4O2, and it has a molecular weight of approximately 408.5 g/mol.

Pharmacological Potential

Preliminary studies have indicated that this compound may exhibit analgesic and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets such as receptors or enzymes. The specific mechanisms of action are still under investigation, but initial findings suggest that it may modulate pain pathways and inflammatory responses.

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. For instance:

- Antioxidant Activity : The compound has shown promising results in antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. This assay measures the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Enzyme Inhibition : Studies have also highlighted its potential as a tyrosinase inhibitor, with IC50 values indicating significant inhibitory effects. This could be relevant for applications in skin lightening or anti-aging formulations.

Case Studies and Research Findings

Several research studies have explored the biological activity of similar compounds within the same class. Below is a summary table of relevant findings:

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, potential interactions with:

- Receptors : It may bind to specific receptors involved in pain perception and inflammation.

- Enzymes : The compound could inhibit enzymes like tyrosinase, which is crucial in melanin production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with other amide-based molecules, such as 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (AG023PSY, CAS 848249-35-4) . Key comparisons include:

Hazard Profiles

While hazard data for the target compound are unavailable, AG023PSY provides a benchmark for risk assessment:

- AG023PSY Hazards :

- Acute oral toxicity (Category 4, H302).

- Skin irritation (Category 2, H315).

- Eye irritation (Category 2A, H319).

- Respiratory tract irritation (Category 3, H335).

Therapeutic and Industrial Relevance

- AG023PSY : Used in chemical manufacturing and laboratory research .

- Target Compound: Likely explored for specialized applications due to its dual aromatic and heterocyclic motifs.

Key Research Findings

Pyrrolidine Positioning : AG023PSY’s pyrrolidine is attached to a phenyl ring, whereas the target compound integrates it into an ethyl chain. This may alter steric effects and receptor engagement.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including coupling of amines with oxalyl chloride derivatives. Key steps include:

- Step 1: Preparation of the N1-substituted amine (e.g., 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine) via nucleophilic substitution or reductive amination .

- Step 2: Reaction with oxalyl chloride to form the oxalamide core, followed by coupling with the N2-substituted aromatic amine (e.g., 2,5-dimethylaniline) .

- Optimization: Use of activating agents like DCC/HOBt for amide bond formation, controlled pH (6–7), and low-temperature conditions (0–5°C) to minimize side reactions . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity (>95%) .

How can NMR and X-ray crystallography elucidate structural features critical to its biological activity?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrrolidine protons at δ 1.5–2.5 ppm) . Integration ratios validate stoichiometry.

- X-ray Crystallography: Resolves steric effects from bulky groups (e.g., 2,5-dimethylphenyl) and hydrogen-bonding patterns in the oxalamide core, which influence target binding . For example, dihedral angles between aromatic rings may correlate with conformational flexibility .

What in vitro assays are recommended for initial biological screening, and how should controls be designed?

Level: Basic

Methodological Answer:

- Assays: Use kinase inhibition assays (e.g., RSK2) with ATP-competitive ELISA protocols . For cytotoxicity, employ MTT assays on cancer cell lines (IC50 determination) .

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%). Normalize data to baseline activity of untreated cells .

How do electronic and steric effects of substituents (e.g., dimethylamino vs. methoxy groups) modulate target binding affinity?

Level: Advanced

Methodological Answer:

- Electronic Effects: Dimethylamino groups enhance electron-donating capacity, increasing π-π stacking with hydrophobic kinase domains (e.g., RSK2). Compare with methoxy-substituted analogs via SPR binding assays (KD values) .

- Steric Effects: Bulkier groups (e.g., 2,5-dimethylphenyl) reduce binding pocket accessibility. Molecular dynamics simulations (AMBER force field) quantify steric clashes and conformational penalties .

What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic profiles?

Level: Advanced

Methodological Answer:

- Metabolic Stability: Use liver microsome assays (human/rat) to identify metabolic soft spots (e.g., pyrrolidine N-oxidation). Introduce fluorine atoms or methyl groups to block degradation .

- Bioavailability: Formulate with cyclodextrin-based carriers to enhance aqueous solubility. Compare AUC(0–24h) in rodent models via LC-MS/MS plasma analysis .

How can molecular docking and ITC synergistically characterize binding thermodynamics?

Level: Advanced

Methodological Answer:

- Docking (AutoDock Vina): Predict binding poses in kinase ATP pockets. Focus on hydrogen bonds between oxalamide carbonyls and hinge region residues (e.g., Glu93 in RSK2) .

- ITC Validation: Measure ΔH and ΔS to confirm enthalpic-driven binding. Atypical entropy-driven profiles may indicate conformational changes, requiring mutagenesis studies (e.g., Ala-scanning) .

What SAR insights guide the balance between efficacy and off-target effects?

Level: Advanced

Methodological Answer:

- Efficacy: Para-substituted aromatic groups (e.g., 4-dimethylaminophenyl) improve target affinity by 10-fold vs. meta-substituted analogs .

- Selectivity: Replace pyrrolidine with piperidine to reduce hERG inhibition (patch-clamp assays). Prioritize compounds with >50-fold selectivity in kinase profiling panels .

How does pH-dependent stability impact formulation design for preclinical studies?

Level: Advanced

Methodological Answer:

- Stability Studies: Use HPLC to monitor degradation at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). Oxalamide hydrolysis dominates at acidic pH, requiring enteric coating .

- Excipients: Incorporate hydroxypropyl methylcellulose (HPMC) to stabilize the compound in solid dispersions. Accelerated stability testing (40°C/75% RH) confirms shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.